

BAY-678 vs sivelestat HNE inhibitor comparison

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Compound Focus: BAY-678

CAS No.: 675103-36-3

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Biochemical & Mechanistic Profile

The table below summarizes the core biochemical characteristics and mechanisms of action of **BAY-678** and Sivelestat, which are foundational to understanding their differing research and potential therapeutic applications.

Feature	BAY-678	Sivelestat (ONO-5046)
Inhibition Type	Potent, selective, competitive/reversible [1]	Specific, reversible acyl-enzyme inhibitor [2] [3]
IC₅₀ (Potency)	20 nM (against HNE) [1]	44-50 nM (against HNE) [2] [4]
Selectivity	>2,000-fold selective over a panel of 21 serine proteases [1]	Recognized as a specific NE inhibitor [5] [3]
Cell Permeability	Cell-permeable [1]	Information not specifically highlighted in search results
Oral Bioavailability	Orally bioavailable [1]	Administered via intravenous infusion [3] [6]

Feature	BAY-678	Sivelestat (ONO-5046)
Key Binding Feature	Binds to an alternative site on NE with greater protein-inhibitor stability (inferred from comparison to MK0339) [7]	Ser195 of the catalytic triad (His57-Asp102-Ser195) attacks the carbonyl group [2]

Cellular Efficacy & Disease Models

The functional consequences of the biochemical differences are evident in cellular and disease models. A key differentiator appears to be cell permeability, which influences their efficacy in different experimental contexts.

Cellular Differentiation Models

In a study using CD34+ cells from patients with **ELANE-mutant neutropenia**, the cell-permeable inhibitor **BAY-678**, similar to MK0339, did **not restore neutrophil differentiation** [7]. In contrast, Sivelestat also showed no effect in this specific model [7]. This suggests that cell permeability alone may not be sufficient to rescue the differentiation defect in this genetic disorder, and the unique binding stability of MK0339 was identified as a critical factor [7].

In Vivo Efficacy Models

- **BAY-678**: Has demonstrated notable efficacy in preclinical models, including:
 - **Protease-induced acute lung injury (ALI) in mice**: Inhibited exogenous HNE in the mouse lung after oral administration ($K_i = 15$ nM) [1].
 - **Emphysema and Pulmonary Arterial Hypertension (PAH) models**: Showed positive effects on pulmonary hemodynamics and vascular remodeling [1].
- **Sivelestat**: Its therapeutic effects have been extensively studied in clinical and preclinical settings for:
 - **Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS)**: A large meta-analysis of 17 studies concluded that Sivelestat significantly improved oxygenation (PaO_2/FiO_2 ratio), reduced the duration of mechanical ventilation, shortened ICU stays, and reduced mortality in patients with sepsis-associated ARDS [6]. A separate multicenter retrospective study also found it improved outcomes in COVID-19-induced ARDS [3].

- **Pulmonary Arterial Hypertension (PAH):** In hypoxia-induced rat models, Sivelestat (100 mg/kg) significantly reduced PAH and improved pulmonary vascular remodeling. In vitro, it suppressed the hypoxia-driven proliferation and migration of pulmonary arterial cells [5].

Experimental Protocols Overview

To contextualize the data presented, here is a summary of key methodologies from the cited research.

1. Molecular Docking Studies

- **Objective:** To predict the binding interactions and stability between an inhibitor and the NE protein.
- **Methodology (as performed in [7]):**
 - The Molecular Operating Environment (MOE) software is used.
 - The 3D structure of wild-type NE (from UniProt) and the inhibitor (in Mol2 format) are loaded.
 - Docking simulations are run to computationally select binding sites based on size, steric hindrance, and amino acid compatibility.
 - Typically, 50 docking trials are performed in triplicate (150 total per inhibitor).
 - The stability of the protein-ligand complex is assessed using the calculated free energy of binding (S score in kcal/mol).

2. Cellular Differentiation Assay

- **Objective:** To test if an NE inhibitor can restore normal neutrophil development in cells with ELANE mutations [7].
- **Methodology:**
 - **Source:** CD34+ hematopoietic stem cells from patient bone marrow.
 - **Culture:** Cells are expanded and then subjected to a multi-step differentiation protocol using specific cytokine cocktails (e.g., SCF, GM-CSF, G-CSF) over 14-15 days.
 - **Treatment:** NE inhibitors are added to the culture medium.
 - **Analysis:**
 - **Flow Cytometry:** Used to quantify the proportion of cells expressing neutrophil surface markers (e.g., CD66b+/CD14-, CD11b+/CD15+).
 - **Cytospin Staining:** Cells are spun onto slides and stained (e.g., Kwik-Diff) for visual assessment of morphology under a microscope.

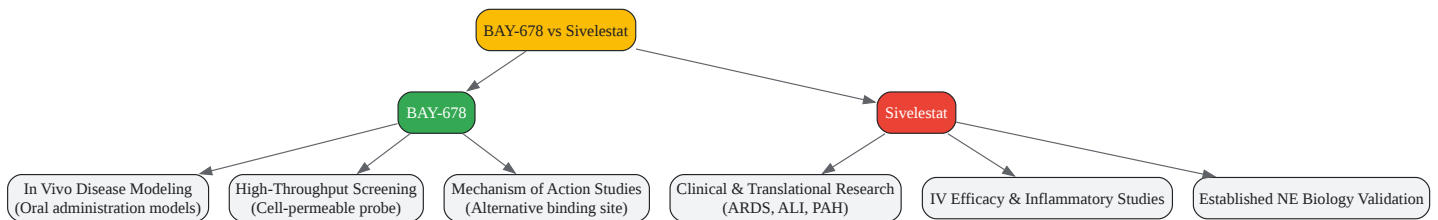
3. In Vivo Model of PAH

- **Objective:** To evaluate the therapeutic potential of an inhibitor in Pulmonary Arterial Hypertension [5].
- **Methodology:**

- **Model Induction:** Rats are exposed to chronic hypoxia (e.g., 10% O₂ for 4 weeks) to induce PAH.
- **Treatment:** The inhibitor (e.g., Sivelestat) is administered to the rats during the study period.
- **Hemodynamic Assessment:** A catheter is inserted into the right ventricle to measure Right Ventricular Systolic Pressure (RVSP), which indirectly reflects pulmonary artery pressure.
- **Tissue Analysis:** After euthanasia, lung and heart tissues are collected.
 - **Histology:** Tissues are stained with Hematoxylin and Eosin (H&E).
 - **Vascular Remodeling:** The percentage of mid-layer wall thickness (%WT) of pulmonary arteries is calculated using the formula: $WT\% = 2 \times (WT / \text{external diameter}) \times 100$.

Research Applications at a Glance

The differing profiles of **BAY-678** and Sivelestat make them suitable for distinct research applications, as illustrated below.



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Conclusion and Research Considerations

In summary, **BAY-678** and Sivelestat are both potent and selective HNE inhibitors but serve different purposes in a research and potential therapeutic context.

- **BAY-678** is a **modern, cell-permeable, orally bioavailable chemical probe**. Its high selectivity and oral activity make it an excellent tool for probing the role of HNE in complex in vivo disease models

like PAH and emphysema, where systemic administration is desired [1]. Its failure in the ELANE-neutropenia differentiation model, however, highlights that permeability is not a universal solution and specific mechanistic interactions are critical [7].

- **Sivelestat** is the **clinically validated standard for intravenous use in specific inflammatory conditions**. Despite mixed results in some early clinical trials, recent large-scale meta-analyses and cohort studies provide strong evidence for its benefit in improving oxygenation and survival in patients with sepsis-induced or COVID-19-induced ARDS [3] [6]. Its well-characterized profile also makes it a reliable benchmark for in vitro and in vivo studies of acute lung injury.

When choosing between them, researchers should prioritize **BAY-678** for studies requiring oral dosing or as a modern chemical probe, and **Sivelestat** for clinically translational research in ARDS or as a well-established reference inhibitor.

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